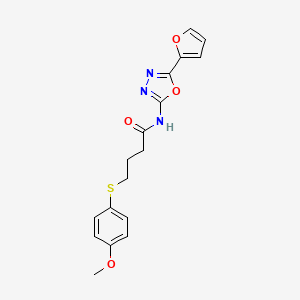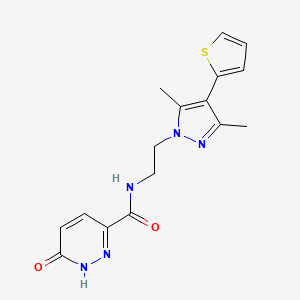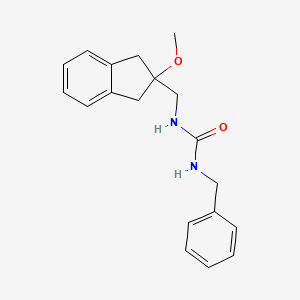![molecular formula C15H17N3O2 B2783400 N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide CAS No. 2411262-21-8](/img/structure/B2783400.png)
N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide, also known as CX516, is a nootropic drug that belongs to the family of ampakines. It is a positive allosteric modulator of AMPA receptors, which are responsible for the fast synaptic transmission in the central nervous system. The drug has been extensively studied for its potential use in enhancing cognitive function and memory formation.
Mechanism of Action
N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide acts as a positive allosteric modulator of AMPA receptors, which are responsible for the fast synaptic transmission in the central nervous system. The drug enhances the activity of these receptors, leading to an increase in the release of neurotransmitters such as glutamate. This results in an improvement in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide has been found to improve learning and memory in animal models and in human clinical trials. The drug has also been shown to increase the release of neurotransmitters such as glutamate, which is important for synaptic plasticity and memory formation. N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide has several advantages for lab experiments, including its ability to enhance cognitive function and memory formation in animal models and in human clinical trials. The drug is also relatively safe and well-tolerated, with few reported side effects. However, the drug has some limitations, including its short half-life and the need for repeated dosing to maintain its effects.
Future Directions
There are several future directions for the study of N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide, including its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, schizophrenia, and ADHD. The drug may also have potential applications in enhancing cognitive function and memory formation in healthy individuals. Further research is needed to better understand the mechanisms of action of N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide and to explore its potential therapeutic uses.
Synthesis Methods
The synthesis of N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide involves the reaction of 2-cyanobenzaldehyde with piperidine, followed by the reaction of the resulting intermediate with epichlorohydrin and then with ammonium carbonate. The final product is obtained through purification by column chromatography.
Scientific Research Applications
N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide has been extensively studied for its potential use in enhancing cognitive function and memory formation. It has been found to improve learning and memory in animal models and in human clinical trials. The drug has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-[1-(2-cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c16-8-11-4-1-2-6-13(11)18-7-3-5-12(9-18)17-15(19)14-10-20-14/h1-2,4,6,12,14H,3,5,7,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIYCAMWEIHASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2C#N)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Cyanophenyl)piperidin-3-yl]oxirane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride](/img/structure/B2783318.png)
![1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2783320.png)
![2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2783321.png)


![2-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2783328.png)

![2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate](/img/structure/B2783331.png)
![1-(benzo[d]isoxazol-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide](/img/structure/B2783333.png)

![Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2783336.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2783340.png)